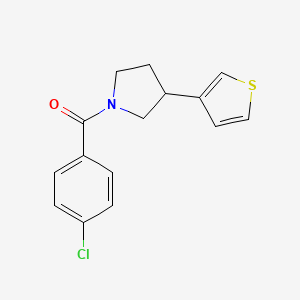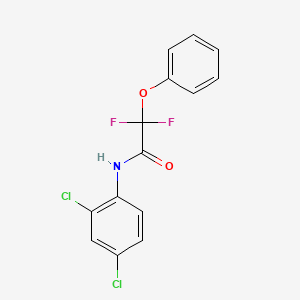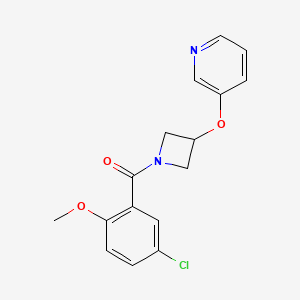
(5-Chloro-2-methoxyphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-methoxyphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as AZD-6738, is a small molecule inhibitor that targets the enzyme Ataxia telangiectasia and Rad3-related protein (ATR). ATR is a protein kinase that plays a crucial role in DNA damage response and cell cycle checkpoints. Inhibition of ATR has potential applications in cancer therapy, as cancer cells rely heavily on DNA repair mechanisms to survive and proliferate.
Applications De Recherche Scientifique
Synthesis and Molecular Structure Analysis
The chemical compound (5-Chloro-2-methoxyphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has been explored in various scientific research applications, focusing on synthesis methodologies and structural analyses. A noteworthy application includes its use in the synthesis of potential Positron Emission Tomography (PET) agents for imaging LRRK2 enzyme in Parkinson's disease. The compound was synthesized from specific precursors, yielding a new PET agent ([11C]HG-10-102-01) with high radiochemical yield and purity, indicating its potential in neuroimaging studies related to Parkinson's disease (Wang et al., 2017).
Another significant application involves the crystal and molecular structure analysis of a closely related compound, which was synthesized and characterized through spectroscopic methods and X-ray diffraction (XRD) study. This research provided insights into the intermolecular interactions and crystal packing of the compound, demonstrating its structural stability and potential for further chemical modifications (Lakshminarayana et al., 2009).
Ligand Design and Coordination Chemistry
Research has also focused on the use of azetidinone derivatives as precursors for designing pincer ligands, highlighting the versatility of these compounds in coordination chemistry. For instance, 2-azetidinones were utilized to prepare CC'N-Osmium complexes, showcasing a novel approach to generating pincer ligands through metal-promoted degradation of azetidinones. These studies not only reveal the structural characteristics of the resulting complexes but also their potential applications in catalysis and material science (Casarrubios et al., 2015).
Antimicrobial and Anticancer Research
The antimicrobial and anticancer potential of azetidinone derivatives has been extensively studied, with various compounds synthesized and evaluated for their biological activities. These studies have led to the discovery of compounds exhibiting significant activity against bacterial, fungal, and tuberculosis pathogens, as well as cancer cell lines. The research underscores the therapeutic potential of azetidinone derivatives, paving the way for the development of new drugs with improved efficacy and safety profiles (Thomas et al., 2016).
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-15-5-4-11(17)7-14(15)16(20)19-9-13(10-19)22-12-3-2-6-18-8-12/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOVQHXEGODKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2636428.png)

![7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2636430.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2636431.png)
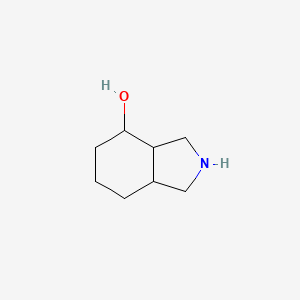

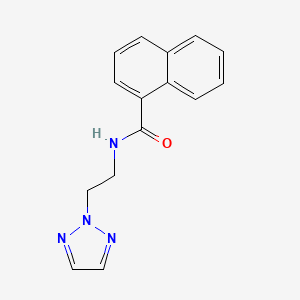
![2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2636437.png)
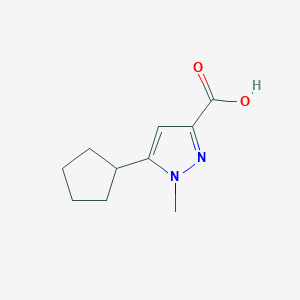

![3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid](/img/structure/B2636444.png)
